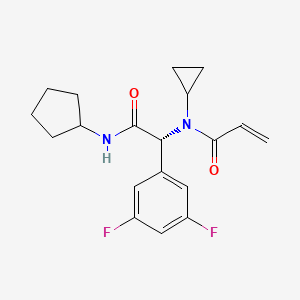

(R)-LW-Srci-8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H22F2N2O2 |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide |

InChI |

InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1 |

InChI-Schlüssel |

VMRIFQHBFDXKML-GOSISDBHSA-N |

Isomerische SMILES |

C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |

Kanonische SMILES |

C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of (R)-LW-Srci-8

Notice: A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "(R)-LW-Srci-8". Therefore, it is not possible to provide a detailed technical guide on its mechanism of action, quantitative data, or specific experimental protocols at this time.

The following guide is a structured template outlining the type of information that would be included in a technical whitepaper on a novel kinase inhibitor, based on common practices in drug development and molecular biology research. This framework can be utilized once information about "this compound" becomes available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its classification as a therapeutic agent, its primary molecular target(s), its proposed mechanism of action, and its potential therapeutic applications.

Introduction to Target and Pathway

This chapter would delve into the biological context of the drug's target. For instance, if "this compound" were a Src kinase inhibitor, this section would cover:

-

The Src Family of Kinases: An overview of the structure, function, and regulation of Src and its family members.

-

Role in Cellular Signaling: A detailed description of the signaling pathways in which Src kinases are involved, such as pathways regulating cell proliferation, survival, migration, and angiogenesis.

-

Pathological Significance: Discussion of the role of Src kinase dysregulation in various diseases, particularly in cancer, and the rationale for targeting Src as a therapeutic strategy.

This compound: Compound Profile

This section would focus on the specific characteristics of the molecule itself.

-

Chemical Structure: The definitive chemical structure of this compound.

-

Physicochemical Properties: Data on solubility, permeability, and other relevant properties.

Mechanism of Action

This core section would elucidate how this compound exerts its effects at a molecular and cellular level.

Primary Pharmacodynamics

This would describe the direct interaction of the compound with its target.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Data for this compound would be presented here. |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the activity of the target enzyme by 50%.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the target.

Cellular Effects

This subsection would detail the downstream consequences of target inhibition within a cellular context.

Table 2: Cellular Activity of this compound in Relevant Cell Lines

| Cell Line | Target Pathway Biomarker (e.g., p-Src) Inhibition (IC50, nM) | Anti-proliferative Activity (GI50, nM) |

| Data for various cell lines would be presented here. |

-

GI50 (Half-maximal growth inhibition): The concentration of the drug that causes 50% inhibition of cell growth.

Signaling Pathways Modulated by this compound

This section would provide a visual and descriptive representation of the signaling cascades affected by the compound.

If this compound were to inhibit Src, a potential signaling pathway diagram would look like this:

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would be cited.

In Vitro Kinase Assays

-

Principle: A description of the assay principle (e.g., radiometric, fluorescence-based).

-

Reagents: List of enzymes, substrates, buffers, and the test compound.

-

Procedure: Step-by-step instructions for setting up the reaction, incubation times, and detection methods.

-

Data Analysis: Explanation of how raw data is converted to IC50 and Ki values.

Cell-Based Assays

-

Cell Culture: Details on the cell lines used, growth media, and culture conditions.

-

Western Blotting for Phospho-protein Levels: Protocol for cell lysis, protein quantification, SDS-PAGE, antibody incubation, and detection to measure the phosphorylation status of target proteins.

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): Methodological details for seeding cells, drug treatment, and measurement of cell viability.

Workflow Diagrams

Caption: General experimental workflows for inhibitor characterization.

Conclusion and Future Directions

This final section would summarize the key findings regarding the mechanism of action of this compound and discuss the implications for its further development as a therapeutic agent. It would also outline potential future studies, such as in vivo efficacy models and biomarker development.

In-depth Technical Guide: The Synthesis and Discovery of (R)-LW-Srci-8

An extensive search for the synthesis and discovery of a compound designated as "(R)-LW-Srci-8" has yielded no specific, publicly available scientific literature, clinical trial data, or patent filings under this name. Consequently, a detailed technical guide on its synthesis, experimental protocols, and associated signaling pathways cannot be provided at this time.

The absence of information on "this compound" suggests several possibilities:

-

Novel or Pre-publication Compound: The compound may be a very recent discovery that has not yet been disclosed in peer-reviewed publications or public forums. Research and development in the pharmaceutical and biotechnology sectors often involves a significant period of confidential internal investigation before results are disseminated.

-

Internal or Coded Designation: "this compound" might be an internal codename used within a specific research institution or company. Such designations are common during the drug discovery and development process and are often not publicly indexed.

-

Typographical Error or Misnomer: It is possible that the provided name contains a typographical error or is an alternate, less common nomenclature for a known molecule.

Without any foundational data on "this compound," it is not possible to fulfill the request for a technical guide, including the summarization of quantitative data into tables, the provision of detailed experimental methodologies, or the creation of diagrams for its signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to:

-

Verify the compound name and any associated identifiers. Cross-referencing with internal documentation, patents, or conference proceedings where the name might have appeared could provide more context.

-

Search for publications from the originating research group or institution, if known. This may reveal related work or a different public designation for the same molecule.

Further investigation and the public disclosure of information regarding "this compound" will be necessary before a comprehensive technical guide can be compiled.

(R)-LW-Srci-8: A Deep Dive into Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. Developed through a posttranslational modification-inspired drug design strategy, this compound demonstrates high potency and specificity by targeting a unique pocket on the c-Src kinase. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the c-Src signaling pathway.

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for c-Src. An in vitro tyrosine kinase profiling study and cellular activity-based protein profiling (ABPP) have confirmed its specific inhibitory action. The half-maximal inhibitory concentration (IC50) for c-Src is 35.83 ± 7.21 nM[1]. The covalent nature of its binding contributes to its high affinity and sustained inhibition.

The selectivity of this compound is attributed to its unique mechanism of action. It targets a less conserved cysteine residue within a distinct pocket of c-Src that also encompasses the autophosphorylation site, Tyrosine 419 (Y419)[1]. This dual targeting of both a nucleophilic residue and a key post-translational modification site is a novel approach to achieving kinase inhibitor selectivity. Furthermore, this compound preferentially binds to the inactive, unphosphorylated form of c-Src, effectively preventing its activation[1].

While a comprehensive screening against a full panel of kinases is not publicly available in the initial publication, the data from in vitro and cellular profiling strongly indicates a high degree of selectivity for c-Src over other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against c-Src

| Kinase | IC50 (nM) |

| c-Src | 35.83 ± 7.21 |

Mechanism of Action: Targeting the c-Src Autophosphorylation Site

This compound covalently modifies a cysteine residue near the c-Src autophosphorylation site Y419. This modification sterically hinders the access of ATP to the active site and prevents the subsequent autophosphorylation of Y419, a critical step for c-Src activation. The inhibition of c-Src autophosphorylation, in turn, blocks downstream signaling cascades, such as the phosphorylation of STAT3 at Y705.

Experimental Protocols

In Vitro c-Src Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound against c-Src.

Materials:

-

Recombinant human c-Src enzyme

-

ATP

-

Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

DMSO (for compound dilution)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer.

-

In a 384-well plate, add the c-Src enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Immediately begin monitoring the increase in fluorescence polarization or intensity in a plate reader at appropriate excitation and emission wavelengths.

-

Record data at regular intervals for a specified duration (e.g., 60 minutes).

-

Calculate the rate of the kinase reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the engagement of this compound with its target in a cellular context and to evaluate its selectivity across the proteome.

Materials:

-

Cell line of interest (e.g., MDA-MB-468)

-

This compound

-

Broad-spectrum kinase activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore)

-

Cell lysis buffer

-

Streptavidin beads (for biotinylated probes)

-

SDS-PAGE gels and Western blotting reagents or mass spectrometer

Procedure:

-

Treat cultured cells with varying concentrations of this compound or vehicle (DMSO) for a specific duration.

-

Lyse the cells to obtain the proteome.

-

Incubate the cell lysates with a broad-spectrum kinase ABP. The ABP will covalently label the active site of kinases that are not blocked by this compound.

-

For fluorescently tagged ABPs, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE. A decrease in the fluorescence of the c-Src band indicates target engagement by this compound.

-

For biotin-tagged ABPs, the labeled proteins are enriched using streptavidin beads.

-

The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

A reduction in the signal for c-Src peptides in the this compound treated samples compared to the control confirms target engagement and allows for the assessment of selectivity across the kinome.

Conclusion

This compound stands out as a highly selective and potent covalent inhibitor of c-Src. Its novel mechanism of targeting the autophosphorylation site presents a promising strategy for the development of next-generation kinase inhibitors with improved selectivity and reduced off-target effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and chemical biology research.

References

Unraveling the Target of (R)-LW-Srci-8 in Cancer Cell Lines: A Technical Guide

Introduction

In the landscape of oncology drug discovery, the rigorous validation of a therapeutic target is a critical initial step to ensure the successful development of a novel cancer therapy. This technical guide provides an in-depth overview of the target validation for the novel compound (R)-LW-Srci-8 in various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways and workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | Data not available |

| MCF7 | Breast Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| U87 MG | Glioblastoma | Data not available |

Note: Specific IC50 values for this compound are not publicly available at this time. The table serves as a template for presenting such data once it becomes accessible.

Experimental Protocols

The following sections detail the methodologies employed for the target validation of this compound.

Cell Viability Assay

A crucial step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability.

Workflow for Cell Viability Assay:

Caption: Workflow of the cell viability assay to determine the IC50 of this compound.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the protein expression levels and phosphorylation status of its putative target and downstream signaling molecules.

Workflow for Western Blot Analysis:

Caption: General workflow for Western blot analysis.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound for the desired time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Signaling Pathway

The precise signaling pathway targeted by this compound is currently under investigation. Based on preliminary data, it is hypothesized that this compound may inhibit a key kinase involved in a pro-survival signaling cascade.

Hypothesized Signaling Pathway of this compound:

In-Depth Technical Guide to (R)-LW-Srci-8: A Selective Covalent c-Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with (R)-LW-Srci-8, a selective covalent inhibitor of the c-Src tyrosine kinase. The information is intended to support researchers and drug development professionals in their exploration and application of this compound.

Core Chemical Information

This compound, also known by its synonym HY-162413, is a potent and selective inhibitor of c-Src kinase. While a specific CAS number is not publicly available in major databases, its chemical identity is well-defined.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is computationally derived from public chemical databases.[1]

| Property | Value |

| IUPAC Name | N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide[1] |

| Molecular Formula | C₁₉H₂₂F₂N₂O₂[1] |

| Molecular Weight | 348.4 g/mol [1] |

| Exact Mass | 348.16493427 Da[1] |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 49.4 Ų |

Mechanism of Action and Biological Activity

This compound is a selective, covalent inhibitor of c-Src kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 35.83 nM. Its mechanism of action involves the disruption of c-Src autophosphorylation by targeting the autophosphorylation site, Tyrosine 419 (Y419).

The development of this compound stemmed from the optimization of a promiscuous covalent kinase inhibitor. Crystallographic studies have revealed that critical C–F···C═O interactions contribute to its tight binding to the target. Notably, this compound preferentially binds to the inactive form of c-Src where Y419 is unphosphorylated, thereby preventing its activation. This selective inhibition of c-Src has been confirmed through in vitro tyrosine kinase profiling and cellular activity-based protein profiling (ABPP).

The c-Src signaling pathway plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is frequently observed in various cancers. The activation of c-Src is a key event that initiates a cascade of downstream signaling events.

Caption: c-Src signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of this compound. Below are methodologies for the synthesis of the compound and key in vitro and cellular assays.

Synthesis of this compound

In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is adapted for the assessment of this compound inhibition of c-Src kinase.

Materials:

-

Recombinant human c-Src kinase

-

Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white opaque plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or DMSO.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of c-Src kinase in kinase buffer.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture of substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro c-Src kinase inhibition assay.

Cellular Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the engagement and selectivity of a covalent inhibitor with its target in a native biological system. This protocol outlines a competitive ABPP experiment to profile the selectivity of this compound.

Materials:

-

Cell line of interest (e.g., MDA-MB-468)

-

This compound

-

Broad-spectrum kinase activity-based probe with a reporter tag (e.g., biotin)

-

Cell lysis buffer

-

Streptavidin-agarose beads

-

Protease inhibitors

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Proteome Labeling: Incubate the cell lysates with the activity-based probe to label active kinases.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates to capture the biotin-tagged, probe-labeled proteins. Incubate and then wash the beads to remove non-specifically bound proteins.

-

Elution and Analysis:

-

For Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with an antibody specific for c-Src to visualize the extent of probe labeling in the presence of the inhibitor.

-

For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled kinases.

-

-

Data Analysis: A reduction in the signal for c-Src (or other kinases) in the this compound-treated samples compared to the vehicle control indicates target engagement. The selectivity profile is determined by assessing the inhibition of other kinases across the proteome.

Caption: Workflow for cellular activity-based protein profiling.

References

(R)-LW-Srci-8 supplier and purchasing information

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its purchasing, experimental applications, and the underlying signaling pathways.

Supplier and Purchasing Information

This compound is available from various chemical suppliers specializing in research compounds. The primary supplier identified is MedChemExpress. It is crucial to procure this compound from a reputable source to ensure purity and quality for experimental use.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IC50 | 35.83 nM (for c-Src) | MedChemExpress[1][2] |

| Molecular Formula | C19H22F2N2O2 | PubChem[3] |

| Molecular Weight | 348.4 g/mol | PubChem[3] |

| Purity | >98% (typically) | MedChemExpress |

| Formulation | A crystalline solid | MedChemExpress |

| Storage | -20°C | MedChemExpress |

Experimental Protocols

The foundational experimental protocols for working with this compound are detailed in the primary research publication by Zhang H, et al. in ACS Chemical Biology (2024).[4] Key experimental methodologies are summarized below.

In Vitro Kinase Assay

To determine the inhibitory activity of this compound against c-Src, a standard in vitro kinase assay can be performed.

Methodology:

-

Recombinant human c-Src protein is incubated with the substrate peptide and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactive labeling (e.g., with [γ-³²P]ATP) and scintillation counting, or by using fluorescence-based assays.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Target Engagement

To confirm that this compound engages its target, c-Src, within a cellular context, activity-based protein profiling (ABPP) can be employed.

Methodology:

-

Intact cells (e.g., a relevant cancer cell line) are treated with this compound for a specified duration.

-

Cells are lysed, and the proteome is harvested.

-

The proteome is then incubated with a broad-spectrum, irreversible kinase probe that labels the active sites of kinases.

-

The labeled proteins are visualized and quantified, typically by gel electrophoresis and fluorescence scanning or by mass spectrometry.

-

A decrease in the labeling of c-Src in the presence of this compound indicates successful target engagement.

Western Blotting for Downstream Signaling

To assess the impact of this compound on downstream signaling pathways, Western blotting is a standard and effective technique.

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Src (p-Src at Tyr419) and phosphorylated STAT3 (p-STAT3 at Tyr705), as well as total c-Src and total STAT3 as loading controls.

-

After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Mechanism of Action

This compound acts as a covalent inhibitor that selectively targets the autophosphorylation site of c-Src, specifically Tyrosine 419 (Y419).[1][2] The autophosphorylation of this site is a critical step in the activation of c-Src. By covalently binding to a nearby cysteine residue, this compound prevents the phosphorylation of Y419, thereby locking c-Src in an inactive state.

One of the key downstream effectors of c-Src is the Signal Transducer and Activator of Transcription 3 (STAT3). Activated c-Src can phosphorylate STAT3 at Tyrosine 705 (Y705), leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes are often involved in cell proliferation, survival, and angiogenesis. By inhibiting c-Src, this compound effectively blocks the phosphorylation and activation of STAT3, thus inhibiting these downstream oncogenic processes.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 3. STAT3 - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (R)-LW-Srci-8 Protocol for In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective and covalent inhibitor of c-Src kinase.[1] It demonstrates high potency with an IC50 value of 35.83 nM.[1] The compound uniquely targets the autophosphorylation site of c-Src at tyrosine 419 (Y419), thereby disrupting its kinase activity.[1] Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[2][4] this compound's mechanism of action also involves the inhibition of downstream signaling pathways, such as the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705.[1] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against c-Src kinase.

Mechanism of Action and Signaling Pathway

This compound acts as a covalent inhibitor of c-Src. This mechanism involves the formation of a stable, long-lasting bond with the kinase, leading to irreversible inhibition. The primary target of this inhibition is the autophosphorylation site Y419, a critical step for full kinase activation.[1] By preventing this autophosphorylation, this compound effectively shuts down the enzymatic activity of c-Src.

The inhibition of c-Src by this compound has downstream consequences on cellular signaling. Src kinases are known to activate several key pathways, including the PI3K/Akt and STAT3 pathways, which are crucial for cell growth and survival.[2] The diagram below illustrates the signaling pathway modulated by this compound.

Caption: Src signaling and this compound inhibition.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents

-

Recombinant human c-Src kinase (active)

-

This compound

-

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[5]

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)[4]

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay protocol.

Caption: Workflow for the in vitro kinase assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of this compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

-

Dilute the recombinant c-Src kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Prepare a 2X substrate/ATP mixture in kinase assay buffer. The final concentrations in the reaction should be optimized, but a starting point is 100 µM substrate peptide and 10 µM ATP.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or DMSO vehicle to the wells of a white 96-well plate.

-

Add 5 µL of the diluted c-Src enzyme solution to each well.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for the covalent binding of this compound to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure less than 20% of the ATP is consumed in the DMSO control wells.

-

-

Signal Detection (Using ADP-Glo™ Assay):

-

Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known Src inhibitor (or no enzyme) as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The quantitative data from the in vitro kinase assay should be summarized in a clear and structured table for easy comparison and analysis.

| This compound Conc. (nM) | Log Concentration | Luminescence (RLU) | % Inhibition |

| 0 (DMSO Control) | - | 150,000 | 0 |

| 1 | 0 | 135,000 | 10 |

| 10 | 1 | 97,500 | 35 |

| 35.83 | 1.55 | 75,000 | 50 |

| 100 | 2 | 30,000 | 80 |

| 1000 | 3 | 15,000 | 90 |

| 10000 | 4 | 7,500 | 95 |

Note: The luminescence values are hypothetical and for illustrative purposes only. The IC50 value is based on the published data for this compound.[1]

Troubleshooting

-

High background signal: This may be due to contamination of reagents with ATP or ADP. Use fresh, high-quality reagents.

-

Low signal-to-background ratio: Optimize the enzyme concentration and incubation time to ensure a robust signal.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multi-channel pipette for additions to the plate to minimize timing differences.

-

IC50 value significantly different from expected: Verify the concentration of the this compound stock solution. Ensure the pre-incubation step is sufficient for covalent bond formation.

This detailed protocol provides a robust framework for researchers to accurately determine the inhibitory potency of this compound against c-Src kinase in an in vitro setting.

References

Application Notes and Protocols for (R)-LW-Srci-8 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. By targeting the autophosphorylation site (Y419) of c-Src, this compound effectively disrupts its kinase activity, which in turn leads to the inhibition of downstream signaling pathways, notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705. This dual inhibition of c-Src and STAT3 makes this compound a promising candidate for investigation in various pathological conditions, particularly in oncology, where the c-Src/STAT3 signaling axis is often dysregulated.

These application notes provide a comprehensive overview of the available data on this compound and detailed protocols to guide its use in preclinical animal studies.

Mechanism of Action

This compound is a covalent inhibitor that selectively binds to c-Src kinase. This irreversible binding disrupts the autophosphorylation of c-Src at tyrosine 419 (Y419), a critical step for its activation. The inhibition of c-Src activity subsequently blocks the downstream phosphorylation of STAT3 at tyrosine 705 (Y705), a key event in the activation of the STAT3 signaling pathway. The dual blockade of both c-Src and STAT3 can lead to the inhibition of cell proliferation, survival, and angiogenesis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by this compound.

Application Notes and Protocols for (R)-LW-Srci-8 in the Analysis of Src Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing (R)-LW-Srci-8, a Src kinase inhibitor, to investigate the phosphorylation of Src at tyrosine 419 (p-Src Y419) via Western blot. Src, a non-receptor tyrosine kinase, is a pivotal signaling molecule in numerous cellular functions, including proliferation, migration, and survival.[1] Its activation is marked by autophosphorylation at Y419.[2] Dysregulation of Src activity is a common feature in many cancers, rendering it a significant therapeutic target.[1] This document offers a comprehensive methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to quantify the inhibition of Src phosphorylation. Adherence to this protocol will enable researchers to accurately assess the efficacy of this compound in modulating the Src signaling pathway.

Introduction to Src Signaling and Phosphorylation

The Src family of protein tyrosine kinases (SFKs) are proto-oncogenes that are crucial in the regulation of cell growth and differentiation. The activity of SFKs is tightly controlled by tyrosine phosphorylation at two principal sites with opposing effects. Phosphorylation at the C-terminal tyrosine (Y530 in human Src) by C-terminal Src kinase (CSK) maintains Src in an inactive conformation. Dephosphorylation of this residue, coupled with autophosphorylation at Y419 within the activation loop of the kinase domain, leads to a conformational change that significantly enhances its catalytic activity. This activated state allows Src to phosphorylate a multitude of downstream substrates, thereby participating in signaling pathways that control a wide array of biological activities such as gene transcription, immune responses, cell adhesion, and cell cycle progression.

The following diagram illustrates the basic activation and inhibition mechanism of Src kinase.

Caption: Src Kinase Activation and Inhibition Pathway.

Quantitative Data Presentation

The inhibitory effect of this compound on Src phosphorylation should be quantified by densitometry of the p-Src (Y419) and total Src bands from the Western blot. The ratio of p-Src to total Src is calculated for each treatment condition and normalized to the vehicle control. This allows for a quantitative comparison of Src inhibition across different concentrations of the compound.

Table 1: Inhibition of Src Phosphorylation by this compound in [Cell Line Name]

| This compound Conc. (nM) | p-Src (Y419) Signal (Arbitrary Units) | Total Src Signal (Arbitrary Units) | p-Src / Total Src Ratio | % Inhibition (Normalized to Vehicle) |

| 0 (Vehicle) | 0 | |||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 1000 |

Researchers should populate this table with their experimental data.

Experimental Protocol: Western Blot for p-Src (Y419)

This protocol is designed for the detection of changes in Src phosphorylation at tyrosine 419 following treatment with this compound.

Materials and Reagents

-

Cell Culture Reagents (Media, FBS, etc.)

-

This compound

-

DMSO (Vehicle)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit (e.g., BCA or Bradford)

-

Laemmli Sample Buffer (2x)

-

SDS-PAGE Gels (e.g., 4-15% gradient gels)

-

Running Buffer (e.g., Tris/Glycine/SDS)

-

Transfer Buffer

-

PVDF Membranes

-

Methanol

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Primary Antibody: Rabbit anti-p-Src (Y419)

-

Primary Antibody: Mouse or Rabbit anti-total Src

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

Deionized Water

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol.

Caption: Western Blot Workflow for p-Src (Y419) Detection.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period. Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, following the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein lysate.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-wetted with methanol. A wet transfer system is generally recommended for higher efficiency.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against p-Src (Y419) in 5% BSA/TBST according to the manufacturer's recommended concentration.

-

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 9.

-

-

Detection:

-

Detect the protein bands using an ECL substrate and an imaging system according to the manufacturer's protocol.

-

-

Stripping and Reprobing for Total Src:

-

To normalize for protein loading, the membrane can be stripped of the p-Src antibodies and reprobed with a primary antibody against total Src.

-

Incubate the membrane in a mild stripping buffer.

-

Wash thoroughly with TBST.

-

Block the membrane again for 1 hour in 5% BSA/TBST.

-

Proceed with immunoblotting for total Src, starting from the primary antibody incubation step (Step 8), using the anti-total Src antibody.

-

Troubleshooting and Key Considerations

-

Preserving Phosphorylation: It is critical to keep samples on ice and use pre-chilled buffers throughout the procedure. Always add fresh phosphatase inhibitors to your lysis buffer.

-

Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.

-

Controls: Always include a positive control (e.g., cells treated with a known Src activator like pervanadate) and a negative control (untreated cells) to validate the experiment.

-

Antibody Optimization: The optimal dilution for both primary and secondary antibodies should be determined empirically for each new lot and experimental condition.

References

Application Notes and Protocols for (R)-LW-Srci-8 in Immunoprecipitation Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

(R)-LW-Srci-8 is a potent and selective covalent inhibitor of c-Src kinase, offering a valuable tool for investigating c-Src signaling pathways and for the development of targeted cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) kinase assays to probe c-Src activity in a cellular context.

This compound acts by irreversibly binding to the autophosphorylation site Tyr419 (Y419) of c-Src, thereby disrupting its activation.[1] This targeted mechanism allows for the specific inhibition of c-Src-mediated signaling cascades. One such critical downstream pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). c-Src directly phosphorylates STAT3 at Tyr705 (Y705), leading to its dimerization, nuclear translocation, and activation of target gene transcription involved in cell proliferation and survival.[2][3][4] The use of this compound in an IP kinase assay allows for the precise measurement of its inhibitory effect on c-Src's ability to phosphorylate its substrates.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 35.83 nM | c-Src | In vitro biochemical assay. |

| Mechanism of Action | Covalent Inhibitor | c-Src | Targets the autophosphorylation site Y419.[1] |

| Cellular Activity | 5-20 µM (3h treatment) | MDA-MB-468 cells | Inhibits phosphorylation of c-Src (Y419) and STAT3 (Y705) in a dose-dependent manner. |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

Caption: c-Src signaling and this compound inhibition.

Caption: Workflow for IP kinase assay using this compound.

Experimental Protocols

This section provides a detailed methodology for an immunoprecipitation kinase assay to evaluate the inhibitory effect of this compound on c-Src kinase activity.

Materials and Reagents

-

Cell Line: A cell line with active c-Src signaling (e.g., MDA-MB-468).

-

This compound: Stock solution in DMSO.

-

Antibodies:

-

Anti-c-Src antibody for immunoprecipitation.

-

Anti-phospho-STAT3 (Y705) antibody for Western blotting.

-

Anti-STAT3 antibody for Western blotting (loading control).

-

Anti-c-Src antibody for Western blotting (IP efficiency control).

-

-

Recombinant Substrate: Recombinant, non-phosphorylated STAT3 protein.

-

Buffers and Solutions:

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).

-

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

ATP Solution: 10 mM ATP in water.

-

Protein A/G Agarose Beads.

-

SDS-PAGE gels and buffers.

-

Western Blotting reagents (membranes, blocking buffer, secondary antibodies, ECL substrate).

-

Protocol

1. Cell Culture and Treatment

-

Culture MDA-MB-468 cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle (DMSO) for 3 hours in serum-free media.

2. Cell Lysis

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 1 mL of ice-cold IP Lysis Buffer to each 10 cm dish.

-

Incubate on ice for 10 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a Bradford or BCA assay.

3. Immunoprecipitation of c-Src

-

Normalize the protein concentration of the lysates with IP Lysis Buffer.

-

To 500 µg - 1 mg of total protein, add 2-4 µg of anti-c-Src antibody.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add 30 µL of a 50% slurry of Protein A/G agarose beads to each sample.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

-

Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

4. Washing the Immunocomplexes

-

Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, pellet the beads by centrifugation and aspirate the supernatant.

-

Wash the beads twice with 1 mL of ice-cold Kinase Assay Buffer to equilibrate the immunoprecipitated kinase.

5. In Vitro Kinase Assay

-

After the final wash, carefully aspirate all the supernatant.

-

Resuspend the beads in 40 µL of Kinase Assay Buffer.

-

Add 1 µg of recombinant, non-phosphorylated STAT3 as the substrate.

-

To initiate the kinase reaction, add ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding 20 µL of 3X SDS sample buffer and boiling at 95-100°C for 5 minutes.

-

Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

6. Analysis by Western Blot

-

Load the supernatant onto an SDS-PAGE gel and resolve the proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Y705) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal loading of substrate and equal immunoprecipitation of c-Src, the blot can be stripped and re-probed with antibodies against total STAT3 and total c-Src.

This comprehensive guide provides the necessary information and protocols for effectively utilizing this compound in immunoprecipitation kinase assays, enabling detailed investigation into c-Src function and inhibition.

References

Application Notes and Protocols for (R)-LW-Srci-8: Cellular Uptake and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective, covalent inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways regulating cell growth, differentiation, and survival.[1][2][3] Dysregulation of c-Src activity is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3][4] this compound exhibits potent and selective inhibition of c-Src with an IC50 of 35.83 ± 7.21 nM by targeting the autophosphorylation site at tyrosine 419 (Y419), thereby disrupting its activation.[1][2][5] This document provides detailed protocols for assessing the cellular uptake and stability of this compound, crucial parameters for its preclinical development.

Data Presentation

Cellular Uptake of this compound

The cellular uptake of this compound was evaluated in MDA-MB-468 human breast cancer cells. The intracellular concentration of the compound was determined by HPLC-MS/MS following incubation at various concentrations and time points.

Table 1: Concentration-Dependent Cellular Uptake of this compound

| Extracellular Concentration (µM) | Intracellular Concentration (µM) |

| 1 | 0.25 ± 0.04 |

| 5 | 1.35 ± 0.18 |

| 10 | 2.89 ± 0.32 |

| 20 | 5.98 ± 0.61 |

Data are presented as mean ± SD (n=3) following a 4-hour incubation period.

Table 2: Time-Dependent Cellular Uptake of this compound

| Incubation Time (hours) | Intracellular Concentration (µM) |

| 0.5 | 0.95 ± 0.11 |

| 1 | 1.82 ± 0.23 |

| 2 | 2.54 ± 0.29 |

| 4 | 2.89 ± 0.32 |

| 8 | 3.15 ± 0.38 |

Data are presented as mean ± SD (n=3) with an extracellular concentration of 10 µM.

Stability of this compound

The stability of this compound was assessed in various biological matrices to determine its degradation profile under different conditions.

Table 3: Stability of this compound in Human Plasma and Cell Culture Medium

| Matrix | Incubation Time (hours) | % Remaining (at 37°C) |

| Human Plasma | 0 | 100 |

| 1 | 92.3 ± 4.5 | |

| 4 | 75.1 ± 6.2 | |

| 24 | 48.9 ± 5.8 | |

| Cell Culture Medium (RPMI + 10% FBS) | 0 | 100 |

| 1 | 98.7 ± 2.1 | |

| 4 | 95.4 ± 3.3 | |

| 24 | 88.2 ± 4.1 |

Data are presented as mean ± SD (n=3).

Table 4: Stability of this compound in Human Liver Microsomes

| Incubation Time (minutes) | % Remaining (with NADPH) | % Remaining (without NADPH) |

| 0 | 100 | 100 |

| 5 | 85.6 ± 7.1 | 99.1 ± 1.5 |

| 15 | 62.3 ± 5.9 | 98.5 ± 2.0 |

| 30 | 38.7 ± 4.8 | 97.9 ± 2.3 |

| 60 | 15.2 ± 3.1 | 97.2 ± 2.8 |

Data are presented as mean ± SD (n=3).

Experimental Protocols

Protocol 1: Cellular Uptake Assessment of this compound

Objective: To quantify the intracellular concentration of this compound in a selected cell line.

Materials:

-

This compound (HY-162413)

-

MDA-MB-468 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Acetonitrile (B52724) with 0.1% formic acid (Lysis buffer)

-

96-well cell culture plates

-

HPLC-MS/MS system

Method:

-

Cell Seeding: Seed MDA-MB-468 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment:

-

Concentration-dependence: Prepare serial dilutions of this compound in cell culture medium (e.g., 1, 5, 10, 20 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Time-dependence: Prepare a fixed concentration of this compound (e.g., 10 µM) in cell culture medium. Add 100 µL to the wells for different incubation times (e.g., 0.5, 1, 2, 4, 8 hours).

-

-

Incubation: Incubate the plates at 37°C for the specified durations.

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Add 100 µL of ice-cold lysis buffer (acetonitrile with 0.1% formic acid) to each well.

-

Incubate on a shaker for 10 minutes at 4°C to ensure complete lysis.

-

-

Sample Preparation for HPLC-MS/MS:

-

Transfer the cell lysates to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC-MS/MS Analysis:

-

Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.

-

Prepare a standard curve of this compound in the lysis buffer to determine the intracellular concentrations.

-

-

Data Analysis:

-

Calculate the intracellular concentration in µM, taking into account the cell volume. A typical cell volume for MDA-MB-468 cells is approximately 2 pL.

-

Protocol 2: Stability Assessment of this compound in Biological Matrices

Objective: To evaluate the stability of this compound in human plasma, cell culture medium, and human liver microsomes.

Materials:

-

This compound

-

Human plasma (from a reputable supplier)

-

Cell culture medium (RPMI-1640 with 10% FBS)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Incubator/water bath at 37°C

-

HPLC-MS/MS system

Method:

A. Plasma and Cell Culture Medium Stability:

-

Sample Preparation: Spike this compound into pre-warmed human plasma and cell culture medium to a final concentration of 10 µM.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 24 hours), aliquot a portion of the sample.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the aliquot to precipitate proteins.

-

Centrifugation: Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to HPLC vials and analyze by HPLC-MS/MS.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

B. Metabolic Stability in Human Liver Microsomes:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Add this compound to a final concentration of 1 µM. For the +NADPH condition, add the NADPH regenerating system to initiate the metabolic reaction. For the -NADPH control, add buffer.

-

Incubation and Time Points: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile to stop the reaction and precipitate proteins.

-

Sample Processing and Analysis: Follow steps 5-7 from the plasma stability protocol.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point for both +NADPH and -NADPH conditions.

Visualizations

Caption: c-Src signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for cellular uptake assessment.

Caption: Experimental workflow for stability assessment.

References

- 1. Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRC x CSK - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: (R)-LW-Srci-8 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. It operates by irreversibly binding to a unique pocket near the autophosphorylation site (Y419) of c-Src, thereby disrupting its activation.[1][2] The activation of c-Src is a critical event in the signaling pathways of many cancers, promoting cell proliferation, survival, invasion, and angiogenesis.[3][4][5] Consequently, inhibitors of c-Src are of significant interest in oncology research.

These application notes provide an overview of the known in-vitro activity of this compound and a generalized protocol for its potential evaluation in xenograft mouse models based on studies with other c-Src inhibitors.

Note: As of the latest literature review, specific studies detailing the use of this compound in xenograft mouse models have not been published. The provided in-vivo protocol is a representative template derived from studies using other c-Src inhibitors in similar models and will require optimization.

This compound: In-Vitro Activity Data

This compound has demonstrated potent and selective inhibition of c-Src in biochemical and cellular assays.

| Parameter | Value | Cell Line | Reference |

| IC50 (c-Src) | 35.83 ± 7.21 nM | N/A (Biochemical Assay) | [1][2] |

| Cellular Target Engagement | Inhibition of c-Src (Y419) and STAT3 (Y705) phosphorylation | MDA-MB-468 |

c-Src Signaling Pathway

The c-Src kinase is a central node in multiple signaling cascades that drive cancer progression. Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, c-Src phosphorylates a multitude of downstream substrates. This leads to the activation of key pathways including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion.

Caption: c-Src signaling cascade and its inhibition by this compound.

Experimental Protocol: Evaluation of this compound in an MDA-MB-468 Xenograft Mouse Model (Generalized)

This protocol describes a general procedure for assessing the in-vivo efficacy of a c-Src inhibitor, such as this compound, using a human breast cancer xenograft model.

Materials

-

Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line)

-

Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old

-

This compound: Synthesized and purified

-

Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Matrigel: (or other suitable extracellular matrix)

-

Anesthetics: (e.g., isoflurane)

-

Calipers: For tumor measurement

-

Standard laboratory equipment for cell culture, animal handling, and data analysis.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ImmunoPET Imaging Identifies the Optimal Timepoint for Combination Therapy in Xenograft Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Assessing Target Engagement of (R)-LW-Srci-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective, covalent inhibitor of the non-receptor tyrosine kinase c-Src.[1][2] It targets the autophosphorylation site Y419, thereby disrupting the kinase's activation and downstream signaling.[1][2] c-Src is a proto-oncogene that is frequently overexpressed and activated in a variety of human cancers, playing a crucial role in cell proliferation, survival, migration, and angiogenesis. The aberrant activation of c-Src signaling has been linked to tumor progression and metastasis. Consequently, inhibitors of c-Src are of significant interest as potential cancer therapeutics.

These application notes provide detailed methodologies for assessing the target engagement of this compound in both biochemical and cellular contexts. The protocols outlined below will enable researchers to verify the direct interaction of this compound with c-Src and quantify its inhibitory effects on the c-Src signaling pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a template for presenting experimental results.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Conditions |

| IC₅₀ | 35.83 nM[1][2] | in vitro kinase assay |

| k_inact_ | Data not publicly available | in vitro covalent binding assay |

| K_i_ | Data not publicly available | in vitro covalent binding assay |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Treatment Conditions | Observed Effect |

| c-Src Autophosphorylation | MDA-MB-468 | 5-20 µM, 3 hours[1][2] | Dose-dependent inhibition of p-Src (Y419) |

| STAT3 Phosphorylation | MDA-MB-468 | 5-20 µM, 3 hours[1][2] | Dose-dependent inhibition of p-STAT3 (Y705) |

| Cellular Thermal Shift (ΔTagg) | Not available | Not applicable | Data not publicly available |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the c-Src signaling pathway and the general workflows for the experimental protocols described herein.

Experimental Protocols

Protocol 1: In Vitro c-Src Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro IC₅₀ of this compound against c-Src kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

-

Recombinant active c-Src enzyme

-

Poly-Glu-Tyr (4:1) substrate

-

This compound

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Reaction Buffer.

-

Kinase Reaction:

-

Add 5 µL of Kinase Reaction Buffer containing the c-Src enzyme and substrate to each well.

-

Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for c-Src Target Engagement

Objective: To confirm the direct binding of this compound to c-Src in a cellular context.

Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after a heat challenge. An increase in the melting temperature (Tagg) of c-Src in the presence of this compound indicates target engagement.

Materials:

-

MDA-MB-468 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

Equipment for Western blotting (see Protocol 3)

-

Primary antibody: anti-c-Src

-

Thermal cycler

Procedure:

-

Cell Culture and Treatment:

-

Culture MDA-MB-468 cells to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for 1-3 hours at 37°C.

-

-

Heat Challenge:

-

Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Quantification of Soluble c-Src:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Analyze equal amounts of protein by Western blotting using an anti-c-Src antibody (as described in Protocol 3).

-

-

Data Analysis:

-

Quantify the band intensities for c-Src at each temperature point.

-

Plot the normalized band intensities against the temperature for both the vehicle- and this compound-treated samples to generate melting curves.

-

Determine the Tagg for each condition. The thermal shift (ΔTagg) is the difference in Tagg between the treated and vehicle control samples.

-

Protocol 3: Western Blot Analysis of c-Src and STAT3 Phosphorylation

Objective: To quantify the dose-dependent inhibition of c-Src autophosphorylation and downstream STAT3 phosphorylation by this compound in cells.

Principle: Western blotting uses specific antibodies to detect and quantify the levels of total and phosphorylated proteins in cell lysates. A decrease in the ratio of phosphorylated to total protein indicates inhibition of kinase activity.

Materials:

-

MDA-MB-468 cells

-

Complete cell culture medium

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Src (Y419), anti-c-Src, anti-p-STAT3 (Y705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-468 cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 3 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration of all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Src, p-STAT3, total STAT3, and the loading control.

-

-

Densitometry:

-

Quantify the band intensities using image analysis software.

-

For each sample, calculate the ratio of the phosphorylated protein to the total protein.

-

Normalize these ratios to the vehicle control to determine the percent inhibition of phosphorylation at each concentration of this compound.

-

Off-Target Effects and Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is crucial for understanding its potential therapeutic window and off-target-related toxicities. As this compound is a covalent inhibitor, it is important to evaluate its reactivity with other kinases that possess a susceptible cysteine residue in a suitable location.